[(3S,5R,6S)-1-[(4,5-Dihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-2-oxabicyclo[2.2.1]heptan-3-yl]methyl benzoate [(3S,5R,6S)-1-[(4,5-Dihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-2-oxabicyclo[2.2.1]heptan-3-yl]methyl benzoate
Brand Name: Vulcanchem
CAS No.: 38642-49-8
VCID: VC0190653
InChI: InChI=1S/C30H32O12/c1-27-12-29(23(34)22(27)33,14-38-25(36)17-7-8-19(31)20(32)9-17)42-30(27,15-39-24(35)16-5-3-2-4-6-16)41-28-10-18-11-37-26(21(18)28)40-13-28/h2-8,11,17,19-20,22-23,31-34H,9-10,12-15H2,1H3/t17?,19?,20?,22-,23-,27?,28-,29?,30+/m0/s1
SMILES:
Molecular Formula: C30H32O12
Molecular Weight: 584.6 g/mol

[(3S,5R,6S)-1-[(4,5-Dihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-2-oxabicyclo[2.2.1]heptan-3-yl]methyl benzoate

CAS No.: 38642-49-8

Natural Products

VCID: VC0190653

Molecular Formula: C30H32O12

Molecular Weight: 584.6 g/mol

[(3S,5R,6S)-1-[(4,5-Dihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-2-oxabicyclo[2.2.1]heptan-3-yl]methyl benzoate - 38642-49-8

CAS No. 38642-49-8
Product Name [(3S,5R,6S)-1-[(4,5-Dihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-2-oxabicyclo[2.2.1]heptan-3-yl]methyl benzoate
Molecular Formula C30H32O12
Molecular Weight 584.6 g/mol
IUPAC Name [(3S,5R,6S)-1-[(4,5-dihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-2-oxabicyclo[2.2.1]heptan-3-yl]methyl benzoate
Standard InChI InChI=1S/C30H32O12/c1-27-12-29(23(34)22(27)33,14-38-25(36)17-7-8-19(31)20(32)9-17)42-30(27,15-39-24(35)16-5-3-2-4-6-16)41-28-10-18-11-37-26(21(18)28)40-13-28/h2-8,11,17,19-20,22-23,31-34H,9-10,12-15H2,1H3/t17?,19?,20?,22-,23-,27?,28-,29?,30+/m0/s1
Standard InChIKey KHRHASRIMPQOPU-PAMKKNMFSA-N
Isomeric SMILES CC12CC([C@H]([C@@H]1O)O)(O[C@@]2(COC(=O)C3=CC=CC=C3)O[C@]45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C=C7)O)O
Canonical SMILES CC12CC(C(C1O)O)(OC2(COC(=O)C3=CC=CC=C3)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C=C7)O)O
PubChem Compound 170087
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator